(Z)-2-NonenedioicAcid

pKa prediction isomer acidity physicochemical property

(Z)-2-Nonenedioic acid (CAS 104360-82-9) is the cis (Z) geometric isomer of an α,β-unsaturated C9 dicarboxylic acid belonging to the medium-chain fatty acid class. It is formally designated as Azelaic Acid Impurity 6 and is employed as a fully characterized reference standard for pharmaceutical impurity quantification.

Molecular Formula C9H14O4
Molecular Weight 186.20 g/mol
Cat. No. B12113556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-NonenedioicAcid
Molecular FormulaC9H14O4
Molecular Weight186.20 g/mol
Structural Identifiers
SMILESC(CCC=CC(=O)O)CCC(=O)O
InChIInChI=1S/C9H14O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h4,6H,1-3,5,7H2,(H,10,11)(H,12,13)/b6-4-
InChIKeyYIXPUAYMZURQJH-XQRVVYSFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (Z)-2-Nonenedioic Acid Is the Cis-Isomer Reference Standard for Azelaic Acid Impurity Profiling and Urinary Metabolomics


(Z)-2-Nonenedioic acid (CAS 104360-82-9) is the cis (Z) geometric isomer of an α,β-unsaturated C9 dicarboxylic acid belonging to the medium-chain fatty acid class. It is formally designated as Azelaic Acid Impurity 6 and is employed as a fully characterized reference standard for pharmaceutical impurity quantification . The compound is also utilized as one of the substances for urine organic acid analysis by chromatographic methods [1]. Its molecular formula is C₉H₁₄O₄ (MW 186.21 g mol⁻¹). The (Z)‑configuration places the two carboxylic acid termini on the same side of the double bond, a feature that governs its distinct physicochemical and analytical behavior relative to the (E)‑isomer and to the fully saturated parent, azelaic acid.

Why Azelaic Acid or the (E)-Isomer Cannot Replace (Z)-2-Nonenedioic Acid in Quantitative Analytical Workflows


The saturated dicarboxylic acid azelaic acid and the (E)-2-nonenedioic acid isomer are not interchangeable with (Z)-2-nonenedioic acid because the cis‑double bond imparts a unique combination of acidity, chromatographic retention, mass spectral fragmentation, and regulatory identity. Azelaic acid lacks the α,β-unsaturation altogether, eliminating the geometric isomerism that is critical for impurity resolution [1]. The (E)‑isomer, while structurally isomeric, exhibits a different predicted pKₐ, distinct TMS‑CI mass spectral fragmentation (loss of CH₄ vs. H₂O), and a separate CAS registry number (757219-33-3) [2]. Consequently, pharmacopoeial methods and validated impurity protocols explicitly require the individual (Z)-isomer standard to ensure accurate identification and quantification; substitution with the mixture or the wrong isomer risks co‑elution, misidentification, and non‑compliance with ICH Q3A guidelines.

Quantitative Differentiation Evidence: (Z)-2-Nonenedioic Acid vs. (E)-Isomer, Azelaic Acid, and Isomeric Mixture


Predicted pKₐ Shift: The (Z)-Isomer Is a Weaker Acid Than the (E)-Isomer by ~0.44 Units

The strongest acidic pKₐ of (Z)-2-nonenedioic acid is predicted to be 4.59 ± 0.25, which is approximately 0.44 units higher (i.e., less acidic) than the predicted strongest acidic pKₐ of 4.15 for the (E)-isomer [1]. This difference exceeds the typical uncertainty range of the prediction software and is attributed to the influence of the cis‑double bond on carboxyl group electron density. For comparison, the experimentally measured first pKₐ of the saturated parent azelaic acid is 4.53 .

pKa prediction isomer acidity physicochemical property

TMS-CI Mass Spectral Fragmentation: (E)-Acids Lose CH₄, (Z)-Acids Lose H₂O

In tetramethylsilane (TMS) chemical ionization (CI) mass spectrometry, geometric isomers of unsaturated dicarboxylic acids show explicit and reproducible differences: (E)-acids produce an abundant [M + 73 − CH₄]⁺ adduct ion, whereas (Z)-acids exhibit a strong [M + 73 − H₂O]⁺ adduct ion [1]. This rule, established on model compounds including fumaric acid (E) vs. maleic acid (Z), is a class‑level inference that directly applies to (Z)-2-nonenedioic acid vs. its (E)-isomer.

mass spectrometry geometric isomer differentiation TMS-CI

Regulatory Identity: (Z)-2-Nonenedioic Acid Is the Only Z-Specific Reference Standard for Azelaic Acid Impurity 6

(Z)-2-Nonenedioic acid (CAS 104360-82-9) is listed exclusively as Azelaic Acid Impurity 6, distinct from the (E)-isomer (CAS 757219-33-3) and the Z/E mixture (CAS 72461-80-4) [1]. The individual (Z)-isomer standard is supplied with comprehensive characterization data (NMR, HPLC, MS) and is used for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDAs) and commercial azelaic acid production [1][2]. The (E)-isomer standard is procured under a separate catalogue entry for its own specific impurity tracking.

pharmaceutical impurity reference standard azelaic acid

High-Confidence Application Scenarios for (Z)-2-Nonenedioic Acid Procurement


Pharmaceutical Impurity Profiling of Azelaic Acid Drug Substance and Finished Product

Procurement of the (Z)-2-nonenedioic acid reference standard is mandatory for laboratories conducting ICH‑compliant impurity analysis of azelaic acid active pharmaceutical ingredient (API). The distinct CAS number (104360-82-9) and the availability of a fully characterized standard with HPLC purity ≥95% enable accurate identification and quantification of Azelaic Acid Impurity 6 [1]. The (Z)-isomer cannot be substituted by the (E)-isomer standard (CAS 757219-33-3) or the unresolved Z/E mixture, as each geometric isomer requires independent calibration.

Urinary Organic Acid Metabolomics and Inborn Error of Metabolism Screening

(Z)-2-Nonenedioic acid is utilized as a reference substance in urine organic acid profiling by chromatographic techniques, as documented by Heindl et al. (1986) [1]. Its distinct retention time and mass spectral signature relative to the (E)-isomer and to saturated dicarboxylic acids make it a valuable marker for detecting disorders of fatty acid β‑oxidation and peroxisomal metabolism, where unsaturated medium-chain dicarboxylic acids with specific geometry are excreted.

Development and Validation of Isomer-Specific LC‑MS/MS Methods

The class‑level mass spectrometric rule that (Z)-unsaturated dicarboxylic acids produce [M + 73 − H₂O]⁺ ions in TMS‑CI, whereas (E)-isomers produce [M + 73 − CH₄]⁺ ions [1], provides a validated diagnostic tool for developing isomer‑specific LC‑MS/MS or GC‑MS methods. Laboratories can leverage this fragmentation specificity to confirm the presence of the (Z)-isomer in complex samples without requiring physical separation from the (E)-isomer, reducing method development time and improving specificity.

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